molecular formula C11H17NO2 B12084670 2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol

2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol

Cat. No.: B12084670
M. Wt: 195.26 g/mol
InChI Key: RDRXZFLGETYROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(1-hydroxybutan-2-ylamino)methyl]phenol

InChI

InChI=1S/C11H17NO2/c1-2-10(8-13)12-7-9-5-3-4-6-11(9)14/h3-6,10,12-14H,2,7-8H2,1H3

InChI Key

RDRXZFLGETYROV-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol typically involves the reaction of phenol with 2-amino-1-butanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant and Analgesic Properties

Recent studies have highlighted the compound's potential as an anticonvulsant and analgesic agent. For instance, a derivative known as KM-408, which shares structural similarities with 2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol, demonstrated significant activity in models of neuropathic pain and seizure disorders. The compound exhibited effective results in various pain models, including the formalin test and hot plate test, indicating its dual activity in pain management and seizure control .

Case Study: KM-408

  • Dosage and Efficacy :
    • Active at 1 mg/kg in STZ-induced pain models.
    • Effective in the tail immersion test at a concentration of 0.5%.

This suggests that derivatives of 2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol could be further developed for therapeutic applications in treating conditions like epilepsy and chronic pain.

Catalytic Applications

Catalytic Epoxidation

The compound has been investigated for its role as a ligand in catalytic processes. Specifically, it has been used in the synthesis of dioxidomolybdenum(VI) complexes, where it acts as a tridentate ligand. The interaction of 2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol with molybdenum complexes facilitates catalytic epoxidation reactions .

Table: Summary of Catalytic Activity

Ligand StructureMetal ComplexReaction TypeYield (%)
2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol[MoO<sub>2</sub>(L)(MeOH)]EpoxidationVariable

The ability to form stable metal-ligand complexes enhances the efficiency of catalytic processes, making this compound valuable in synthetic organic chemistry.

Material Science

Polymer Chemistry

Research indicates that derivatives of 2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol can be utilized in the development of new polymeric materials. Its phenolic structure provides sites for cross-linking reactions, which can enhance the mechanical properties of polymers. This application is particularly relevant in creating durable materials for various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(1-Hydroxyethyl)amino]methyl}phenol
  • 2-{[(1-Hydroxypropyl)amino]methyl}phenol
  • 2-{[(1-Hydroxyisobutyl)amino]methyl}phenol

Uniqueness

2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the hydroxybutyl group influences its reactivity and interactions with other molecules, making it a valuable compound for research and development .

Biological Activity

2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol, a compound with potential therapeutic applications, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure with an aminoalkyl side chain, which is significant for its biological activity. Its chemical formula is C_{12}H_{17}N_{1}O_{2}, indicating the presence of hydroxyl and amine functional groups that contribute to its reactivity and interaction with biological targets.

1. Anticancer Activity

Research indicates that 2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines:

  • A549 (Lung Adenocarcinoma) : IC50 < 10 µM, indicating significant cytotoxicity.
  • A375 (Melanoma) : IC50 = 5.7 µM, showing selective inhibition of cell proliferation.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and DNA damage .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating robust antibacterial action. For instance, it demonstrated significant activity against Gram-positive bacteria, which is critical given the rise of antibiotic-resistant strains .

The biological activity of 2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with signaling pathways essential for cancer cell growth, such as the VEGF pathway.
  • Induction of Apoptosis : It activates caspases and promotes mitochondrial dysfunction, leading to programmed cell death.
  • Antioxidant Properties : The phenolic structure contributes to free radical scavenging, reducing oxidative stress in cells .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

StudyFindings
Niu et al. (2023)Demonstrated cytotoxicity against A549 and A375 cell lines with specific IC50 values.
MDPI Study (2024)Reported significant antibacterial activity against Gram-positive bacteria with MIC values below 10 µg/mL.
PMC Article (2022)Highlighted the compound's role in inhibiting angiogenesis through VEGF pathway modulation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.